molecular formula C12H14N2O3 B601469 3-(Prolylamino)benzoic acid CAS No. 724700-26-9

3-(Prolylamino)benzoic acid

Cat. No.: B601469
CAS No.: 724700-26-9
M. Wt: 234.26
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Description

An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.

Biological Activity

3-(Prolylamino)benzoic acid, a compound with the CAS number 724700-26-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid backbone with a prolyl amino group attached. Its molecular formula is C10H12N2O2, and it has a molecular weight of approximately 192.22 g/mol. The compound's structure is pivotal in determining its biological activity and interaction with various biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit aldo-keto reductases (AKR), particularly AKR1C3, which plays a role in steroid metabolism and cancer progression. The inhibition of these enzymes can lead to reduced androgen biosynthesis, making it a potential candidate for prostate cancer treatment .
  • Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover, indicating that this compound may have implications in aging and neurodegenerative diseases .

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
  • Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspases or modulation of cell cycle regulators. Specific analogs have been shown to enhance proteasomal activity, contributing to their anticancer effects.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

  • Bacterial Inhibition : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus. The mechanism appears to involve membrane permeabilization, leading to bacterial cell death .
  • Fungal Activity : Limited studies suggest that similar compounds may exhibit antifungal properties, although more research is needed to establish efficacy and mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant antiproliferative effects in HeLa cells
Enzyme InhibitionInhibits AKR1C3, reducing androgen synthesis
Protein DegradationEnhances UPP and ALP activities
AntimicrobialEffective against S. aureus; induces cell membrane damage

Properties

IUPAC Name

3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQASVDGDUUMS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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